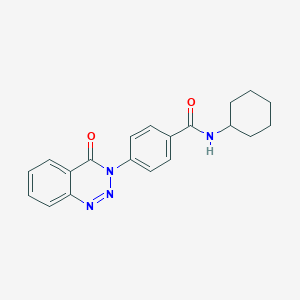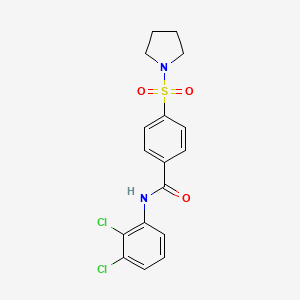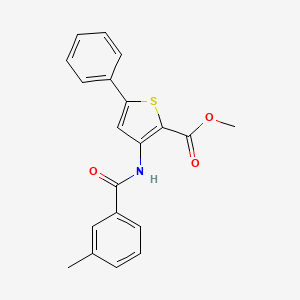![molecular formula C18H14N2O5 B6524241 methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate CAS No. 477548-59-7](/img/structure/B6524241.png)
methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate” is a chemical compound with the empirical formula C13H13NO4 . It has a molecular weight of 247.25 . This compound is related to the class of organic compounds known as isoindoles . Isoindoles are compounds containing an isoindole moiety, which consists of a pyrrole ring fused to a benzene ring .
Aplicaciones Científicas De Investigación
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate has been studied for its potential as an anti-inflammatory and analgesic agent. It has been used in studies of its potential to act as a neuroprotective agent, as well as its ability to modulate the activity of certain enzymes. It has also been studied for its ability to inhibit the growth of certain cancer cell lines, as well as its potential to act as a therapeutic agent for Alzheimer's disease.
Mecanismo De Acción
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate has been studied for its potential to act as an anti-inflammatory and analgesic agent. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to inhibit the activity of certain cytokines, such as interleukin-6 (IL-6), which is involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate has been studied for its potential to modulate the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). It has also been studied for its ability to inhibit the growth of certain cancer cell lines, as well as its potential to act as a therapeutic agent for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The potential advantages of using methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate in laboratory experiments include its low toxicity and its ability to modulate the activity of certain enzymes. However, there are some limitations to using this compound in lab experiments, such as its low solubility and the fact that it is not available in large quantities.
Direcciones Futuras
The potential future directions for the use of methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate include further research into its potential as an anti-inflammatory and analgesic agent, its potential to act as a neuroprotective agent, and its ability to modulate the activity of certain enzymes. Additionally, further research into its potential to inhibit the growth of certain cancer cell lines and its potential to act as a therapeutic agent for Alzheimer's disease is warranted. Finally, further research into its potential to be used as a drug delivery system is also needed.
Métodos De Síntesis
Methyl 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate is synthesized through a multi-step process. The first step involves the reaction of isoindole-5-carboxylic acid with methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate iodide to form this compound isoindole-5-carboxylate. This is followed by the reaction of this compound isoindole-5-carboxylate with ethyl chloroformate, which yields this compound 4-[(2-methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate.
Propiedades
IUPAC Name |
methyl 4-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-16(22)13-8-7-12(9-14(13)17(20)23)19-15(21)10-3-5-11(6-4-10)18(24)25-2/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARISTKJGATEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)


![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)
![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)

![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)
![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)

![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)